Cas no 849069-49-4 (4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate)

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate is a versatile intermediate in organic synthesis, particularly valuable for the introduction of protected amino functionalities into cyclohexene scaffolds. The tert-butoxycarbonyl (Boc) group provides excellent protection for the amine moiety, ensuring stability under various reaction conditions while allowing selective deprotection when required. The trifluoromethanesulfonate (triflate) group serves as a highly reactive leaving group, enabling efficient cross-coupling reactions such as Suzuki, Heck, or Stille couplings. This compound's structural features make it particularly useful in medicinal chemistry for the synthesis of complex molecules, including pharmaceuticals and bioactive compounds. The combination of Boc protection and triflate reactivity offers synthetic flexibility, making this reagent valuable for constructing stereochemically defined cyclohexylamine derivatives. Its stability and well-defined reactivity profile facilitate precise control in multi-step synthetic routes.
4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate structure
849069-49-4 structure
Product Name:4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate
CAS No:849069-49-4
MF:C12H18F3NO5S
MW:345.335233211517
MDL:MFCD22125314
CID:1088633
Update Time:2025-07-02

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate
    • [4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate
    • Trifluoro-methanesulfonic acid 4-tert-butoxycarbonylamino-cyclohex-1-enyl ester
    • 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-cyclohexen-1-yl 1,1,1-trifluoromethanesulfonate (ACI)
    • Methanesulfonic acid, trifluoro-, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclohexen-1-yl ester (9CI)
    • 4-(tert-Butoxycarbonylamino)cyclohex-1-enyl trifluoromethanesulfonate
    • 4-[(tert-Butoxycarbonyl)amino]cyclohex-1-en-1-yl trifluoromethanesulfonate
    • MDL: MFCD22125314
    • Inchi: 1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-4-6-9(7-5-8)21-22(18,19)12(13,14)15/h6,8H,4-5,7H2,1-3H3,(H,16,17)
    • InChI Key: SEHNWAWVQGNEKM-UHFFFAOYSA-N
    • SMILES: O=C(NC1CCC(OS(C(F)(F)F)(=O)=O)=CC1)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate Pricemore >>

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4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 16 h, rt
Reference
Cyclic Alkenylsulfonyl Fluorides: Palladium-Catalyzed Synthesis and Functionalization of Compact Multifunctional Reagents
Lou, Terry Shing-Bong ; Bagley, Scott W. ; Willis, Michael C., Angewandte Chemie, 2019, 58(52), 18859-18863

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C
Reference
Creation of Readily Accessible and Orally Active Analogue of Cortistatin A
Kotoku, Naoyuki; Sumii, Yuji; Hayashi, Takeshi; Tamura, Satoru; Kawachi, Takashi; et al, ACS Medicinal Chemistry Letters, 2012, 3(8), 673-677

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate Raw materials

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate Preparation Products

4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:849069-49-4)4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate
Order Number:A903761
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:15
Price ($):1082.0
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Additional information on 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate

Research Briefing on 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate (CAS: 849069-49-4)

The compound 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate (CAS: 849069-49-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This briefing synthesizes the latest findings and advancements related to this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic implications.

Recent studies highlight the role of 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate as a key intermediate in the synthesis of complex bioactive molecules. Its trifluoromethanesulfonate (triflate) group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the Boc-protected amino group enhances stability and selectivity in multi-step synthetic routes. Researchers have successfully employed this compound in the construction of cyclohexene-based scaffolds, which are prevalent in numerous pharmacologically active agents.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized in the synthesis of novel kinase inhibitors targeting cancer therapy. The triflate moiety enabled efficient coupling with heteroaromatic nucleophiles, yielding derivatives with potent inhibitory activity against specific oncogenic kinases. Computational modeling and in vitro assays demonstrated that these derivatives exhibit high binding affinity and selectivity, underscoring the compound's utility in drug discovery pipelines.

Another area of interest is the compound's application in peptide mimetics and proteolysis-targeting chimeras (PROTACs). A recent Nature Communications article detailed its use in the modular assembly of PROTACs, where the cyclohexene ring system was functionalized to enhance proteasome recruitment and target protein degradation. This approach has shown promise in addressing drug-resistant cancers and neurodegenerative diseases, marking a significant stride in targeted protein degradation therapeutics.

Mechanistic investigations into the reactivity of 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate have revealed insights into its stereochemical outcomes and reaction kinetics. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have elucidated the conformational preferences of the cyclohexene ring, which influence the regioselectivity of subsequent transformations. These findings are critical for optimizing synthetic protocols and minimizing undesired byproducts.

Despite its synthetic advantages, challenges remain in scaling up production and ensuring cost-effective access to this intermediate. Recent patents filed by leading pharmaceutical companies propose innovative catalytic methods to streamline its synthesis, emphasizing green chemistry principles and atom economy. Such developments are expected to bolster its adoption in industrial-scale applications.

In conclusion, 4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate (CAS: 849069-49-4) continues to be a pivotal building block in medicinal chemistry, with emerging applications in targeted therapies and beyond. Ongoing research aims to expand its utility through novel derivatization strategies and mechanistic studies, positioning it as a cornerstone of modern drug design.

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Amadis Chemical Company Limited
(CAS:849069-49-4)4-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate
A903761
Purity:99%
Quantity:1g
Price ($):1082.0
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